3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable thiadiazole precursor in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with specific active sites makes it a potent inhibitor of various enzymes. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.
Uniqueness
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H23N5O5S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O5S2/c1-26-13-8-12(9-14(27-2)15(13)28-3)17-21-23-16(19-20-18(23)29-17)11-6-5-7-22(10-11)30(4,24)25/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
IVTHWUOKBVNLAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
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